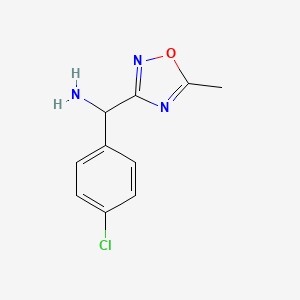
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring . For instance, the reaction of 4-chlorobenzohydrazide with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the use of automated systems for monitoring and controlling reaction parameters would enhance efficiency and safety .
化学反应分析
Types of Reactions
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .
科学研究应用
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Agriculture: It exhibits biological activities against plant pathogens and pests, making it a candidate for developing new pesticides.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of cancer cells or pathogens . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death or inhibition of growth .
相似化合物的比较
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
1,2,4-Oxadiazole Derivatives: These are closely related and often studied for their broad range of chemical and biological properties.
Uniqueness
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of the 4-chlorophenyl and 5-methyl groups, which can enhance its biological activity and specificity compared to other oxadiazole derivatives .
生物活性
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.
Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the cyclization of benzophenone hydrazide and subsequent nucleophilic alkylation of the oxadiazole scaffold. This synthetic route allows for the introduction of various substituents that can influence its biological activity.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate notable activity against various bacterial strains. The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy by increasing the lipophilicity of the molecule, allowing better membrane penetration .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Notably, it has shown promising results against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Antitumor Efficacy
A study examined the effects of this compound on human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The results indicated that it exhibited an IC50 value of approximately 25 µM for MDA-MB-231 cells and 30 µM for HCT116 cells, suggesting moderate to high potency compared to standard chemotherapeutics .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 25 | Induction of apoptosis |
| HCT116 | 30 | Cell cycle arrest |
| PC3 (Prostate) | 20 | Inhibition of proliferation |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Molecular docking studies suggest that it may bind effectively to proteins involved in cell signaling pathways related to cancer progression.
Structure-Activity Relationship (SAR)
The presence of the chlorophenyl group and the oxadiazole ring is crucial for enhancing biological activity. Modifications at these sites can lead to variations in potency and selectivity against different biological targets .
属性
分子式 |
C10H10ClN3O |
|---|---|
分子量 |
223.66 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine |
InChI |
InChI=1S/C10H10ClN3O/c1-6-13-10(14-15-6)9(12)7-2-4-8(11)5-3-7/h2-5,9H,12H2,1H3 |
InChI 键 |
ZSAXBGLRHFBPER-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NO1)C(C2=CC=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















